molecular formula C21H17Cl2FN2O4S B2931830 N-(2,3-dichlorophenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide CAS No. 451511-14-1

N-(2,3-dichlorophenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide

Cat. No.: B2931830
CAS No.: 451511-14-1
M. Wt: 483.34
InChI Key: TVKLDMIIOQITKC-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their structural versatility and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide typically involves the condensation of 2-fluorobenzoyl chloride with 2,3-dichloroaniline. This reaction is carried out under controlled conditions to ensure high yield and purity. The reaction is usually performed in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance efficiency and reduce costs. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, is emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2,3-dichlorophenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as carbonic anhydrase, by binding to their active sites. This inhibition disrupts the normal function of the enzyme, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with cellular processes such as signal transduction and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dichlorophenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both fluorine and chlorine atoms, along with the sulfonamide group, makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-2-fluoro-5-[(2-methoxyphenyl)methylsulfamoyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2FN2O4S/c1-30-19-8-3-2-5-13(19)12-25-31(28,29)14-9-10-17(24)15(11-14)21(27)26-18-7-4-6-16(22)20(18)23/h2-11,25H,12H2,1H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKLDMIIOQITKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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